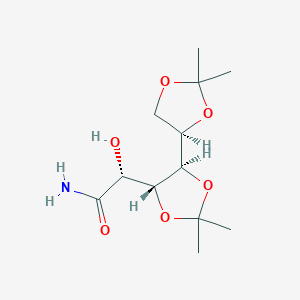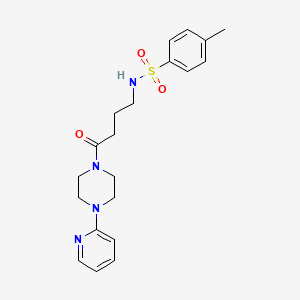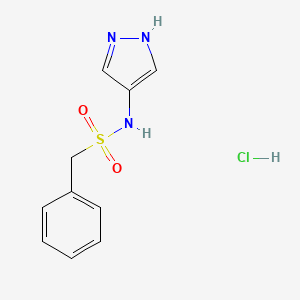![molecular formula C20H21ClF3N7O B2360000 4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 338411-99-7](/img/structure/B2360000.png)
4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule. It contains several functional groups including a pyridine ring (a six-membered ring with one nitrogen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrazinone ring (a six-membered ring with two nitrogen atoms and one oxygen atom). The molecule also contains a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) and a chloro group (a chlorine atom), both of which are attached to the pyridine ring .
Aplicaciones Científicas De Investigación
Synthetic Applications in Medicinal and Pharmaceutical Industries
The chemical compound "4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one" and its derivatives are known for their synthetic applications, especially in medicinal and pharmaceutical industries. The pyranopyrimidine core of the compound is notably a key precursor for these industries due to its broad synthetic applications and bioavailability. The structure and synthesis of such compounds, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, have been the subject of intensive investigation and are crucial due to their structural complexities and wide applicability. The review by Parmar et al. (2023) emphasizes the application of hybrid catalysts from 1992 to 2022 for the synthesis of these scaffolds, demonstrating the compound's significant role in developing lead molecules through diverse catalytic applications (Parmar, Vala, & Patel, 2023).
Pyrazine Derivatives in Food Science
In the realm of food science, pyrazine derivatives, to which the compound is related, play a significant role. The Maillard reaction, a chemical interaction between amino acids and reducing sugars, is a key process for synthesizing pyrazines, which contribute to flavors in food products. The control of pyrazine generation is crucial in food processing to promote desirable flavors or minimize harmful Maillard reaction products (MRPs), off-flavors, and undesirable color changes. The review by Yu et al. (2021) provides insights into the strategies to control pyrazine generation in the food industry, emphasizing the importance of understanding and manipulating this process for improving food quality (Yu et al., 2021).
Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, a class to which the compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly affects the activity profile of these compounds. The review by Kaur et al. (2015) underscores the importance of trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents, highlighting their potential in medicinal chemistry for developing novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Propiedades
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(4-methylpiperazin-1-yl)pyrido[2,3-b]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N7O/c1-29-7-9-30(10-8-29)18-19(32)31(17-15(28-18)3-2-4-26-17)6-5-25-16-14(21)11-13(12-27-16)20(22,23)24/h2-4,11-12H,5-10H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNAZHLWQDBNHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N=CC=C3)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)





![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)